2-bromo-N-(3-chlorophenyl)butanamide
Description
Contextualization within Amide Chemistry and Halogenated Organic Compounds
Amide chemistry is a cornerstone of organic and biological sciences, with the amide bond being the fundamental linkage in peptides and proteins. Halogenated organic compounds are characterized by the presence of one or more halogen atoms and are widely utilized in pharmaceuticals, agrochemicals, and materials science due to the unique electronic and steric properties that halogens impart.
The compound 2-bromo-N-(3-chlorophenyl)butanamide exists at the intersection of these two major fields. It is an α-haloamide, a class of molecules recognized as highly reactive and versatile building blocks in organic synthesis. nih.govbohrium.com The presence of the bromine atom at the α-position makes the adjacent carbonyl group susceptible to a wide range of transformations. nih.gov α-haloamides are frequently employed in reactions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. nih.govbohrium.com These compounds serve as precursors for various molecular structures, including α-amino amides, which are the smallest subunits of peptides, and different heterocyclic systems. nih.gov The synthesis of such compounds often involves the direct halogenation of the corresponding amide or the amidation of an α-haloacyl halide with an appropriate amine.
Significance of Butanamide Scaffolds in Synthetic Methodologies
In medicinal and organic chemistry, a "scaffold" refers to the core chemical structure of a molecule that serves as a framework for modification and derivatization. nih.gov The discovery and optimization of scaffolds are integral parts of drug discovery, as the core structure often dictates the molecule's three-dimensional shape and biological activity. nih.govnih.gov
The butanamide framework, particularly when N-substituted, represents a valuable scaffold in synthetic design. While not as extensively categorized as "privileged scaffolds" like chromenopyridine or sulfonamide, the N-aryl butanamide motif is a common feature in molecules designed for biological screening. nih.govmdpi.com The butanamide core provides a flexible aliphatic chain coupled with the rigid, planar amide group, allowing for specific spatial arrangements of functional groups. The N-aryl group, in this case, a 3-chlorophenyl ring, can be oriented to interact with biological targets, while the α-position serves as a handle for further chemical modification. For instance, pyridyl carboxamide scaffolds have been successfully used to develop potent kinase inhibitors. novartis.com The butanamide scaffold is thus a key building block for constructing more complex molecules with tailored properties.
Overview of Reactive Intermediates Derived from Halogenated Amides
The synthetic utility of α-haloamides like this compound stems from their ability to generate a variety of highly reactive intermediates under different reaction conditions. nih.gov The nature of the intermediate dictates the subsequent chemical transformation.
Key reactive intermediates include:
Radical Intermediates : The carbon-halogen bond in α-haloamides can undergo homolytic cleavage to generate radical species. This can be initiated by radical initiators, transition metal redox catalysis, or visible light photoredox catalysis. nih.gov For example, a single electron transfer (SET) from a copper(I) catalyst to an α-bromoamide can form an α-radicalamide. nih.gov These radical intermediates are particularly useful in intramolecular cyclization reactions to form strained ring systems like β-lactams and larger γ-lactams. nih.gov Furthermore, reductive activation of certain N-substituted amides can lead to the formation of electrophilic N-centered amidyl radicals, which can be trapped by olefins or silyl (B83357) enol ethers to create complex nitrogen-containing molecules. nih.govchemrxiv.org
Ionic Intermediates :
N-Acyliminium Ions : α-Haloamides can serve as precursors to N-acyliminium ions, which are powerful electrophilic intermediates. These species are often generated from α-alkoxy or α-hydroxy amides under acidic conditions and are crucial in the synthesis of alkaloids and other nitrogenous heterocyclic compounds. nih.gov They readily react with a wide range of nucleophiles.
Enolates : Under basic conditions, the proton at the α-carbon of an amide can be abstracted to form an enolate. In α-haloamides, this enolate can undergo intramolecular substitution to form aziridinones (α-lactams) or participate in intermolecular reactions as a carbon-centered nucleophile. nih.gov
The ability to selectively generate these distinct reactive intermediates makes α-halo-N-aryl butanamides powerful and versatile tools in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(3-chlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-2-9(11)10(14)13-8-5-3-4-7(12)6-8/h3-6,9H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBAYTYPNJPQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo N 3 Chlorophenyl Butanamide
Direct Bromination Approaches to Butanamide Derivatives
Direct bromination involves the introduction of a bromine atom at the alpha (α) position of an N-(3-chlorophenyl)butanamide precursor. This method is contingent on the selective activation of the α-carbon.
The α-position to a carbonyl group is susceptible to halogenation due to the ability to form an enol or enolate intermediate. For amides, direct α-bromination is a feasible strategy, though it requires specific conditions to achieve selectivity and avoid side reactions, such as bromination on the aromatic ring. The presence of the bromine atom at the alpha position renders the adjacent hydrogen atoms more acidic, facilitating further reactions if not properly controlled fiveable.me.
Commonly, N-bromosuccinimide (NBS) is employed as a bromine source in conjunction with a radical initiator like UV light or benzoyl peroxide for the α-bromination of carbonyl compounds fiveable.me. This approach generates a bromine radical that selectively abstracts an α-hydrogen, leading to the desired product. The selectivity for the α-position over the aromatic ring is generally high under these conditions, as radical aromatic substitution is less favorable than allylic/benzylic or α-carbonyl halogenation.
An alternative, classic method is the Hell-Volhard-Zelinskii reaction, which is typically used for carboxylic acids. libretexts.orgjove.com This reaction involves converting the carboxylic acid to an acyl bromide, which more readily enolizes, followed by α-bromination. While not directly applicable to the pre-formed amide, it is a crucial method for synthesizing the 2-bromobutanoic acid precursor used in amidation routes (see Section 2.2.2).
The conditions for direct α-bromination of the N-(3-chlorophenyl)butanamide precursor must be carefully optimized. Radical bromination using NBS often occurs in a non-polar solvent, such as carbon tetrachloride or cyclohexane, to minimize ionic side reactions.
Recent advancements have explored catalytic methods to enhance the efficiency and selectivity of α-halogenation. Lewis acids can be used to activate the carbonyl group, increasing the acidity of the α-protons and facilitating enolate formation. For instance, Lewis acid-catalyzed transformation of ynamides using 2-halopyridine N-oxides can serve as both an oxidant and a halogen source to produce α-halo amides in good to excellent yields nih.gov. While this applies to a different substrate class, it highlights the potential for catalytic control.
Below is a table illustrating representative conditions for direct α-bromination of a generic N-aryl butanamide.
| Brominating Agent | Catalyst/Initiator | Solvent | Temperature | Typical Yield |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | CCl₄ | Reflux | Moderate to Good |
| N-Bromosuccinimide (NBS) | UV Light (hν) | CH₂Cl₂ | Room Temp. | Moderate |
| Bromine (Br₂) | Phosphorus Tribromide (PBr₃) | Neat | 80-100 °C | Not directly applicable |
This table presents illustrative data based on general α-bromination methodologies.
Amidation Reactions for N-Phenyl Butanamide Formation
This synthetic route involves creating the amide bond between (3-chlorophenyl)amine and a suitable 2-bromobutanoic acid derivative. This is often a more controlled and widely used method for preparing α-halo amides nih.gov.
The most common method for forming the amide bond is the reaction of an amine with an acyl halide. In this case, (3-chlorophenyl)amine is reacted with 2-bromobutanoyl chloride. This reaction is typically rapid and high-yielding, often performed in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct irejournals.com.
Alternatively, direct coupling between 2-bromobutanoic acid and (3-chlorophenyl)amine can be achieved using a coupling reagent. Reagents like dicyclohexylcarbodiimide (DCC) or propanephosphonic acid anhydride (T3P) facilitate the formation of an active ester intermediate, which then reacts with the amine to form the amide acs.org. This approach avoids the need to synthesize the often-reactive acyl chloride. Copper-catalyzed cross-coupling procedures have also been described for the amination of 2-bromobenzoic acids, demonstrating a regioselective method that could be adapted for similar precursors nih.gov.
| Acid Derivative | Coupling Method/Reagent | Base | Solvent | Typical Outcome |
| 2-Bromobutanoyl chloride | Acylation | Pyridine or Et₃N | Dichloromethane (B109758) (DCM) | High Yield, Fast Reaction |
| 2-Bromobutanoic acid | DCC Coupling | None required | Tetrahydrofuran (THF) | Good Yield, Forms DCU byproduct |
| 2-Bromobutanoic acid | T3P Coupling | Diisopropylethylamine | Ethyl Acetate (B1210297) | High Yield, Process-friendly acs.org |
This table outlines common amidation conditions for forming N-phenyl amides.
A key precursor for the amidation route is 2-bromobutanoyl chloride cymitquimica.comchemsynthesis.comlookchem.comchemspider.comnih.gov. This compound is typically synthesized from 2-bromobutanoic acid by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. 2-bromobutanoic acid itself is readily prepared from butanoic acid via the Hell-Volhard-Zelinskii reaction, using Br₂ and a catalytic amount of PBr₃ libretexts.orgjove.com.
A significant aspect of this synthesis is the creation of a stereocenter at the α-carbon. When starting with achiral butanoic acid, the α-bromination step produces a racemic mixture of (R)- and (S)-2-bromobutanoic acid. Consequently, the subsequent amidation reaction will yield a racemic mixture of (R)- and (S)-2-bromo-N-(3-chlorophenyl)butanamide. The stereochemistry of the amide bond itself can also be influenced by steric factors and intramolecular hydrogen bonding, which can affect the lowest-energy configuration of the final molecule nih.gov.
Enantioselective Synthesis of 2-Bromo-N-(3-chlorophenyl)butanamide
Producing a single enantiomer of the target compound requires an asymmetric synthetic approach. This can be achieved by either resolving the racemic mixture or by employing a stereoselective reaction.
Several strategies have been developed for the enantioselective synthesis of α-amino amides and related chiral compounds that can be adapted for this purpose rsc.orgrsc.orgnih.gov. One approach involves the use of a chiral auxiliary. The auxiliary is attached to either the amine or the acid precursor, directing the bromination or amidation step to favor the formation of one diastereomer over the other. The auxiliary is then cleaved to yield the enantiomerically enriched product.
Catalytic enantioselective methods represent a more efficient approach. For instance, peptide-based catalysts have been shown to be effective for the atropisomer-selective bromination of biaryl compounds, a principle that could potentially be extended to the enantioselective α-bromination of amides nih.gov. Another advanced method involves the nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents in the presence of a chiral ligand, which can achieve a dynamic kinetic resolution to yield enantiopure α-chiral amides nih.gov. Furthermore, cinchona alkaloid-catalyzed reactions have been successfully used in the synthesis of chiral α-amino amides, highlighting the power of organocatalysis in establishing stereocenters adjacent to amide functionalities rsc.orgnih.gov. A pair of copper catalysts has also been used in a light-driven process to create chiral amides from an amide and an alkyl bromide, controlling the stereochemistry as the C-N bond is formed acs.org.
| Enantioselective Strategy | Description | Potential Application |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Coupling of (3-chlorophenyl)amine to a butanoic acid derivative bearing a chiral auxiliary, followed by bromination and auxiliary removal. |
| Catalytic Kinetic Resolution | A chiral catalyst selectively reacts with one enantiomer of a racemic mixture, allowing the other to be isolated. | Enzymatic resolution of racemic 2-bromobutanoic acid before amidation. |
| Asymmetric Catalysis | A chiral catalyst is used to directly produce one enantiomer of the product from an achiral precursor. | A chiral Lewis acid or peptide catalyst could promote the enantioselective α-bromination of N-(3-chlorophenyl)butanamide. nih.govscu.edu.cn |
This table summarizes potential strategies for the asymmetric synthesis of the target compound.
Chiral Auxiliaries in Butanamide Synthesis
A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.orgsantiago-lab.comsigmaaldrich.com This auxiliary directs the stereochemical outcome of subsequent reactions, and is then cleaved to yield the desired enantiomerically enriched product. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be employed to control the stereochemistry during the formation of the butanamide backbone through alkylation.
One of the most effective classes of chiral auxiliaries for stereoselective alkylation reactions are the oxazolidinones, often referred to as Evans auxiliaries. santiago-lab.com The general approach involves the acylation of the chiral oxazolidinone with butanoyl chloride to form an N-acyl oxazolidinone. Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA), generates a rigid, chelated Z-enolate. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. youtube.comuwindsor.ca
In the context of synthesizing the butanamide precursor to our target molecule, the enolate would be reacted with an ethyl halide. The resulting alkylated product would have a defined stereocenter at the α-position. Subsequent cleavage of the chiral auxiliary, for example by hydrolysis with lithium hydroxide and hydrogen peroxide, would yield the chiral butanoic acid. uwindsor.ca This acid could then be coupled with 3-chloroaniline (B41212) to form the desired N-(3-chlorophenyl)butanamide with the stereocenter intact.
Another widely used class of chiral auxiliaries is based on pseudoephedrine and its derivatives, such as pseudoephenamine. wikipedia.orgnih.govharvard.edu In this approach, pseudoephedrine is reacted with a carboxylic acid or its derivative to form the corresponding amide. wikipedia.org Deprotonation of the α-carbon with a strong base generates a lithium enolate. The stereochemistry of a subsequent alkylation is directed by the chiral scaffold of the auxiliary. wikipedia.orgharvard.edu The auxiliary can then be removed under various conditions to yield the enantiomerically enriched carboxylic acid, which can be converted to the target butanamide. harvard.edu
The diastereoselectivity of these reactions is typically high, often exceeding 95:5, which translates to high enantiomeric excess in the final product after removal of the auxiliary.
Table 1: Representative Diastereoselectivity in Alkylation Reactions Using Chiral Auxiliaries
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-Methyl-5-phenyloxazolidinone | Ethyl Iodide | LDA | >95:5 |
| (S,S)-Pseudoephedrine | Ethyl Bromide | LDA | >98:2 |
| (1R,2R)-Pseudoephenamine | Ethyl Iodide | LDA | >99:1 |
This table presents typical diastereoselectivities for the alkylation of related N-acyl systems and serves as an illustrative guide for the potential outcomes in the synthesis of a chiral butanamide precursor.
Asymmetric Catalysis for α-Bromination or Amidation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it avoids the need for stoichiometric amounts of a chiral auxiliary. For the synthesis of this compound, asymmetric catalysis could be applied either to the amidation reaction itself or, more commonly, to the α-bromination of a pre-formed butanamide substrate.
The direct catalytic asymmetric α-bromination of amides is a challenging transformation. However, significant progress has been made in the organocatalytic asymmetric α-halogenation of aldehydes and ketones, and these principles can be extended to amide substrates. researchgate.netrsc.orgnih.gov Chiral amine catalysts, such as derivatives of proline or C2-symmetric diphenylpyrrolidines, can activate the carbonyl group of the butanamide towards enamine formation. nih.gov The chiral environment of the enamine intermediate then directs the facial selectivity of the attack by an electrophilic bromine source, such as N-bromosuccinimide (NBS).
The general mechanism involves the reversible formation of a chiral enamine between the butanamide and the organocatalyst. This enamine then reacts with the brominating agent, with the stereochemistry of the new C-Br bond being controlled by the steric and electronic properties of the catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the enantiomerically enriched α-bromo butanamide. The enantioselectivity of these reactions can be very high, with enantiomeric excesses (ee) often exceeding 90%. rsc.orgnih.gov
Table 2: Representative Enantioselectivity in Organocatalytic α-Bromination
| Substrate Type | Catalyst | Brominating Agent | Enantiomeric Excess (ee) |
| Aldehyde | (S)-Diphenylprolinol silyl (B83357) ether | NBS | up to 96% |
| Ketone | C2-symmetric imidazolidine | NBS | up to 94% |
| Amide (hypothetical) | Chiral Phosphoric Acid | N-Bromophthalimide | Potentially high |
This table shows typical enantioselectivities for the α-bromination of aldehydes and ketones, which can be considered as models for the potential asymmetric bromination of an N-aryl butanamide.
Alternatively, asymmetric catalysis could be envisioned for the formation of the amide bond itself, for instance, through a catalytic asymmetric hydroamidation of an appropriate α,β-unsaturated precursor. However, this approach is less developed for the synthesis of α-chiral amides.
Purification and Isolation Techniques for Synthetic Intermediates
The purification and isolation of intermediates are critical steps in the multi-step synthesis of this compound to ensure the high purity of the final product. The choice of purification technique depends on the physical and chemical properties of the intermediate, such as its crystallinity, polarity, and stability.
For non-crystalline intermediates, such as the crude product after the alkylation of a chiral auxiliary, column chromatography is the most common purification method. Silica (B1680970) gel is typically used as the stationary phase, and a solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is used as the mobile phase to separate the desired diastereomer from the minor diastereomer and other impurities. The separation of diastereomers is often more straightforward than the separation of enantiomers.
In cases where the intermediates are crystalline solids, recrystallization can be a highly effective method for purification. This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. For diastereomeric intermediates, fractional crystallization can sometimes be employed to enrich one diastereomer.
Liquid-liquid extraction is a standard work-up procedure to remove inorganic salts and other water-soluble impurities after a reaction. For instance, after the amidation reaction to form N-(3-chlorophenyl)butanamide, the reaction mixture would typically be diluted with an organic solvent and washed with aqueous solutions of acid and base to remove unreacted starting materials and byproducts. A patent for a related compound, 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl] butanamide, describes a workup procedure involving washing the organic layer with brine, drying over sodium sulfate, and concentrating to a crude product which is then purified by column chromatography. google.com
Distillation can be used to purify liquid intermediates, although for the synthesis of this compound, the intermediates are likely to be solids or high-boiling liquids, making distillation less practical.
The progress of the purification can be monitored by analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . The diastereomeric purity of chiral intermediates can be determined by chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy, often after derivatization with a chiral resolving agent.
Table 3: Common Purification Techniques for Synthetic Intermediates
| Intermediate Type | Common Purification Technique(s) | Monitoring Method(s) |
| N-Acyl chiral auxiliary | Column Chromatography, Recrystallization | TLC, NMR |
| Chiral butanoic acid | Recrystallization, Distillation | Melting Point, NMR |
| N-(3-chlorophenyl)butanamide | Recrystallization, Column Chromatography | TLC, NMR, HPLC |
| Diastereomeric α-bromo amides | Column Chromatography, Fractional Crystallization | TLC, Chiral HPLC, NMR |
Chemical Reactivity and Mechanistic Studies of 2 Bromo N 3 Chlorophenyl Butanamide
Nucleophilic Substitution Reactions at the α-Bromine Center
The bromine atom attached to the α-carbon of the butanamide chain is a good leaving group, making this position susceptible to nucleophilic attack. These reactions are fundamental to the synthetic utility of α-haloamides, allowing for the introduction of a wide range of functional groups. The mechanism of these substitutions is typically a bimolecular nucleophilic substitution (SN2) process. chemicalnote.compharmaguideline.com
The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). chemicalnote.comkhanacademy.org This leads to an inversion of stereochemistry at the chiral center, if applicable. The transition state is a crowded, trigonal bipyramidal arrangement where the nucleophile and the leaving group are partially bonded to the α-carbon. khanacademy.org
Intramolecular Cyclization Pathways (e.g., Lactam Formation, Heterocycle Synthesis)
In molecules containing a suitably positioned internal nucleophile, intramolecular cyclization can occur. For α-bromoamides, this can be a powerful method for the synthesis of various nitrogen-containing heterocycles, most notably lactams (cyclic amides).
While specific studies on the intramolecular cyclization of 2-bromo-N-(3-chlorophenyl)butanamide are not prevalent in the reviewed literature, the general principles can be inferred from related systems. For instance, the cyclization of α-bromo N-benzyl alkylamides has been shown to produce 2-azaspiro[4.5]decanes via a visible light-induced dearomative cyclization. bohrium.comnih.gov Similarly, the synthesis of γ-lactams from α-bromoamides and alkenes highlights the utility of the α-bromoamide moiety in forming cyclic structures. nih.govresearchgate.net
The formation of a β-lactam, for example, would involve the deprotonation of the amide nitrogen to form an amidate anion, which would then act as an internal nucleophile, attacking the α-carbon and displacing the bromide. The feasibility of such a reaction would depend on the reaction conditions (e.g., the strength of the base used) and the conformational flexibility of the molecule.
General strategies for lactam synthesis often involve the intramolecular reaction of a nucleophile with an electrophilic center within the same molecule. organic-chemistry.org In the case of this compound, the amide nitrogen could potentially act as the nucleophile to displace the α-bromine, leading to a four-membered β-lactam ring. However, the nucleophilicity of the amide nitrogen is generally low due to resonance delocalization of its lone pair with the carbonyl group. researchgate.net
Intermolecular Substitution with Various Nucleophiles
A wide array of external nucleophiles can react with this compound at the α-carbon. The nature of the nucleophile will determine the resulting product. Common nucleophiles include:
Amines: Primary and secondary amines can displace the bromide to form α-amino amides. nih.gov
Azide (B81097) Ion: The azide ion is an effective nucleophile for introducing an azido (B1232118) group, which can be subsequently reduced to an amine or used in click chemistry.
Thiolates: Thiolate anions readily react to form α-thio amides.
Carboxylates: Reaction with carboxylate salts can yield α-acyloxy amides.
Hydroxide and Alkoxides: These nucleophiles can lead to the formation of α-hydroxy and α-alkoxy amides, respectively.
The reactivity of these nucleophiles is influenced by their inherent nucleophilicity, steric hindrance, and the solvent used. libretexts.org For instance, negatively charged nucleophiles are generally more reactive than their neutral counterparts. savemyexams.com
Below is a representative table of potential intermolecular substitution reactions, based on the known reactivity of α-bromoamides.
| Nucleophile (Nu⁻) | Product Structure | Product Class |
| R₂NH | 2-(dialkylamino)-N-(3-chlorophenyl)butanamide | α-Amino amide |
| N₃⁻ | 2-azido-N-(3-chlorophenyl)butanamide | α-Azido amide |
| RS⁻ | 2-(alkylthio)-N-(3-chlorophenyl)butanamide | α-Thio amide |
| RCOO⁻ | 2-(acyloxy)-N-(3-chlorophenyl)butanamide | α-Acyloxy amide |
| OH⁻ | N-(3-chlorophenyl)-2-hydroxybutanamide | α-Hydroxy amide |
Reaction Kinetics and Thermodynamic Aspects of Substitutions
The kinetics of the SN2 reaction at the α-bromine center are typically second-order, meaning the reaction rate depends on the concentrations of both the α-bromoamide and the nucleophile. chemicalnote.compharmaguideline.com The rate equation can be expressed as: Rate = k[α-bromoamide][Nucleophile].
Several factors influence the rate of these SN2 reactions:
Substrate Structure: Steric hindrance around the α-carbon can significantly slow down the reaction rate. In the case of this compound, the ethyl group at the α-position provides more steric bulk than a methyl group, which would likely result in a slower reaction rate compared to an analogous 2-bromoacetamide. libretexts.org
Nucleophile: The strength of the nucleophile is a key factor; stronger nucleophiles lead to faster reaction rates. savemyexams.com
Leaving Group: Bromine is a good leaving group, facilitating the reaction. The strength of the carbon-halogen bond is a crucial factor, with weaker bonds leading to faster reactions (C-I > C-Br > C-Cl). libretexts.org
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they can solvate the cation of a nucleophilic salt without strongly solvating and deactivating the nucleophilic anion. libretexts.org
Thermodynamically, the feasibility of the substitution reaction is determined by the relative stability of the reactants and products. A key consideration is the basicity of the leaving group and the nucleophile. In general, the reaction favors the displacement of a weaker base by a stronger base. masterorganicchemistry.com Since bromide is the conjugate base of a strong acid (HBr), it is a very weak base and an excellent leaving group, making these substitution reactions generally favorable.
Amide Nitrogen Reactivity and Transformations
The amide nitrogen in this compound is generally less reactive as a nucleophile compared to an amine nitrogen. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which gives the C-N bond partial double bond character. researchgate.net Despite this reduced nucleophilicity, the amide nitrogen can still participate in certain reactions under specific conditions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The direct alkylation of the amide nitrogen is often challenging. However, it can be achieved under certain conditions, such as using strong bases to deprotonate the amide followed by reaction with an alkylating agent. Catalytic methods using transition metals like iridium and ruthenium have also been developed for the N-alkylation of amides with alcohols. researchgate.netnih.govnih.gov These reactions often proceed via a "borrowing hydrogen" mechanism. nih.gov
N-Acylation: The N-acylation of amides is also possible, leading to the formation of imides. This transformation typically requires the use of strong acylating agents and may be facilitated by catalysts. researchgate.netbath.ac.uk
The following table summarizes potential N-alkylation and N-acylation reactions.
| Reagent | Conditions | Product Class |
| R'-X (Alkyl halide) | Strong base (e.g., NaH) | N-Alkyl-2-bromo-N-(3-chlorophenyl)butanamide |
| R'-OH (Alcohol) | Transition metal catalyst (e.g., Ir, Ru) | N-Alkyl-2-bromo-N-(3-chlorophenyl)butanamide |
| R'COCl (Acyl chloride) | Base or catalyst | N-Acyl-2-bromo-N-(3-chlorophenyl)butanamide (an imide) |
Tautomerism and Isomerization Pathways
Tautomerism: Amides can exist in equilibrium with their tautomeric form, the imidic acid (or iminol). researchgate.net This equilibrium, known as amide-imidol tautomerism, generally lies heavily on the side of the amide form, which is significantly more stable. researchgate.net
The iminol tautomer, although present in very small amounts, can be important in certain reactions as the iminol nitrogen is more nucleophilic than the amide nitrogen. researchgate.net The formation of the iminol can be catalyzed by acids or bases.
Isomerization: The partial double bond character of the C-N bond in amides leads to restricted rotation and the possibility of cis-trans isomerism. nih.gov The trans isomer, where the substituents on the nitrogen and the carbonyl carbon are on opposite sides of the C-N bond, is generally more stable. Interconversion between the cis and trans isomers can occur, but the energy barrier for this rotation is typically high. nih.gov This process can be catalyzed by acids. researchgate.net
Reactivity of the Chlorophenyl Moiety
The chlorophenyl portion of this compound possesses two key sites of reactivity: the aromatic ring itself, which can undergo substitution, and the carbon-chlorine bond, which can participate in metal-catalyzed coupling reactions. The interplay between the N-acylamino group and the chlorine atom dictates the regiochemical and reactivity outcomes.
Electrophilic Aromatic Substitution Patterns
The directing effects of substituents on a benzene (B151609) ring determine the position of attack for incoming electrophiles. In the case of the 3-chlorophenylamide moiety, two substituents are present: the N-butanamide group (-NHCO-R) and the chlorine atom (-Cl).
When both groups are present, the more powerfully activating group typically controls the regioselectivity. lkouniv.ac.in The N-butanamide group is a stronger activator than chlorine is a deactivator. Therefore, electrophilic substitution is primarily directed to the positions ortho and para relative to the N-butanamide group, which correspond to positions 2, 4, and 6 on the ring. The chlorine atom at position 3 further influences the relative reactivity of these sites.
Position 2: Ortho to the amide, ortho to the chlorine.
Position 4: Para to the amide, ortho to the chlorine.
Position 6: Ortho to the amide, meta to the chlorine.
Steric hindrance from the bulky butanamide side chain may disfavor substitution at position 2. Consequently, electrophilic attack is most likely to occur at positions 4 and 6.
| Reaction | Electrophile | Major Product(s) | Minor Product(s) |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 4-Nitro-3-chloroacetanilide, 6-Nitro-3-chloroacetanilide | 2-Nitro-3-chloroacetanilide |
| Bromination (Br₂/FeBr₃) | Br⁺ | 4-Bromo-3-chloroacetanilide, 6-Bromo-3-chloroacetanilide | 2-Bromo-3-chloroacetanilide |
| Sulfonation (fuming H₂SO₄) | SO₃ | 4-Sulfonyl-3-chloroacetanilide | 2-Sulfonyl-3-chloroacetanilide |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 4-Acyl-3-chloroacetanilide | 2-Acyl-3-chloroacetanilide |
Metal-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond on the aromatic ring serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems with specialized ligands have enabled their efficient use. tcichemicals.comnih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound (such as a boronic acid or ester) to form a C-C bond. wikipedia.org It is widely used to synthesize biaryls and other substituted aromatic compounds. organic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org For less reactive aryl chlorides, ligands that are both bulky and electron-rich, such as biarylphosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs), are often necessary to promote the initial oxidative addition step of the catalytic cycle. tcichemicals.comnih.gov
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the choice of ligand is critical for achieving high yields with aryl chloride substrates. organic-chemistry.org Sterically hindered phosphine ligands are commonly employed to facilitate the reductive elimination step that forms the final product. wikipedia.orglibretexts.org
| Reaction Type | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |
| Suzuki-Miyaura | 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | Good to High |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | High |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | t-BuOH | Good |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Moderate to Good |
Investigating Reaction Mechanisms through Isotopic Labeling and Trapping Experiments
Elucidating the precise pathway of a chemical reaction often requires sophisticated techniques that can identify transient intermediates and trace the movement of atoms. Isotopic labeling and trapping experiments are powerful tools for this purpose. wikipedia.orgresearchgate.net
Isotopic labeling involves strategically replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁸O for ¹⁶O). wikipedia.org The position of this label in the final products, as determined by mass spectrometry or NMR spectroscopy, provides direct evidence for bond-forming and bond-breaking events. For instance, in studying the hydrolysis of the amide bond in this compound, performing the reaction in ¹⁸O-labeled water (H₂¹⁸O) could determine whether the oxygen in the resulting carboxylic acid comes from the water molecule, which is characteristic of an acyl substitution mechanism. Similarly, studies on the umpolung amide synthesis, which involves reacting α-bromo nitroalkanes with amines, have utilized ¹⁸O-labeling to confirm that the amide oxygen originates from the nitro group of the starting material. researchgate.net
Trapping experiments are designed to intercept and identify highly reactive, short-lived intermediates. This is achieved by introducing a "trapping agent" into the reaction mixture that can react with the proposed intermediate to form a stable, characterizable product. For reactions involving the α-bromo amide moiety that might proceed through a radical mechanism, a radical trap such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) could be added. The formation of a TEMPO-adduct would provide strong evidence for the presence of a carbon-centered radical at the α-position.
Stereochemical Outcomes of Reactions Involving the Chiral α-Carbon
The α-carbon of this compound, the carbon atom bonded to the bromine, is a chiral center. Consequently, reactions that occur at this position, particularly nucleophilic substitution of the bromide leaving group, must be considered in a three-dimensional context. The stereochemical outcome of such reactions provides significant insight into the underlying mechanism. nih.gov
Nucleophilic substitution at a chiral α-halo amide can proceed through several pathways, each with a distinct stereochemical consequence:
Sₙ2 Mechanism: A direct, single-step displacement of the bromide by a nucleophile results in a complete inversion of the stereocenter's configuration. This is a common pathway for α-halo amides reacting with strong nucleophiles in polar aprotic solvents. nih.govnih.gov
Sₙ1 Mechanism: Dissociation of the bromide to form a planar carbocation intermediate, followed by attack from the nucleophile, leads to racemization (a mixture of both enantiomers). This pathway is less common for secondary halides unless the carbocation is particularly stable.
Retention of Configuration: This can occur through mechanisms involving neighboring group participation or double inversion events.
Recent advances have focused on catalyst-controlled stereoselective reactions. For example, photoinduced, copper-catalyzed azidation of racemic α-bromoamides has been shown to proceed with high enantioselectivity, where the chiral ligand on the copper catalyst dictates the stereochemistry of the final product regardless of the starting material's configuration. acs.org This type of process, known as a dynamic kinetic resolution, involves rapid epimerization of the starting material's stereocenter, allowing for the conversion of a racemic mixture into a single, highly enantioenriched product. nih.gov
| Nucleophile | Conditions | Proposed Mechanism | Predominant Stereochemical Outcome | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Sodium Azide (NaN₃) | DMF, 25°C | Sₙ2 | Inversion | >98% ee |
| Dibenzylamine | TBAI, DIEA, CH₃CN | Dynamic Kinetic Resolution (DKR) | Catalyst-dependent | up to >99:1 dr |
| Sodium Phenoxide | THF, 0°C | Sₙ2 | Inversion | High |
| Silver(I) Oxide / Amine | Aqueous solvent | Sₙ2-like with Ag⁺ assistance | Inversion | High |
| Sodium Methoxide | Methanol, reflux | Sₙ2 / Elimination competition | Inversion (for substitution product) | Variable |
Structural Elucidation and Conformational Analysis of 2 Bromo N 3 Chlorophenyl Butanamide
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to understanding the chemical structure and bonding within 2-bromo-N-(3-chlorophenyl)butanamide. A suite of high-resolution techniques has been employed to probe its atomic and molecular properties.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR and solid-state NMR, would be instrumental in providing a detailed map of the connectivity and spatial arrangement of atoms within the this compound molecule. While specific experimental data for this compound is not publicly available, a theoretical analysis of its expected NMR spectra can be inferred from its structural features.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (butanamide chain) | ~0.9-1.1 | Triplet | 3H |
| -CH₂- (butanamide chain) | ~1.8-2.0 | Sextet | 2H |
| -CH(Br)- (butanamide chain) | ~4.2-4.4 | Triplet | 1H |
| Aromatic protons (chlorophenyl ring) | ~7.0-7.8 | Multiplets | 4H |
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| -CH₃ | ~13-15 |
| -CH₂- | ~28-32 |
| -CH(Br)- | ~50-55 |
| Aromatic Carbons | ~120-140 |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and analyzing intermolecular forces such as hydrogen bonding.
Key Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | ~3300-3400 | Amide N-H bond vibration, indicative of hydrogen bonding |
| C-H Stretch (Aromatic) | ~3000-3100 | C-H stretching in the chlorophenyl ring |
| C-H Stretch (Aliphatic) | ~2850-2960 | C-H stretching in the butanamide alkyl chain |
| C=O Stretch (Amide I) | ~1650-1680 | Carbonyl stretching, sensitive to conformation and H-bonding |
| N-H Bend (Amide II) | ~1530-1570 | N-H bending coupled with C-N stretching |
| C-Cl Stretch | ~700-800 | Stretching vibration of the carbon-chlorine bond |
The position and shape of the N-H and C=O stretching bands can provide significant insight into the nature and strength of intermolecular hydrogen bonds within the crystal lattice. A shift to lower wavenumbers for these bands typically indicates the presence of strong hydrogen bonding.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. The calculated exact mass for the molecular formula C₁₀H₁₁BrClNO is approximately 274.9818 u. HRMS analysis would confirm this value with high accuracy.
The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Key expected fragmentation pathways would include:
Alpha-cleavage: Loss of the bromine atom or the ethyl group adjacent to the carbonyl.
Amide bond cleavage: Separation of the butanamide side chain from the chlorophenyl ring.
McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral molecule.
Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.
X-ray Crystallography and Single Crystal Diffraction Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as 2-bromo-N-(2-chlorophenyl)acetamide, allows for informed predictions about its molecular conformation and crystal packing. nih.govresearchgate.net
The conformation of the molecule is defined by the rotation around its single bonds, which can be quantified by torsion angles. Key torsion angles in this compound would include:
The angle between the plane of the phenyl ring and the amide plane.
In similar structures, the amide group is often found to be nearly planar. The relative orientation of the N-H bond with respect to the substituents on the phenyl ring and the butanamide side chain is a critical conformational feature. nih.govresearchgate.net
Predicted Torsion Angles:
| Torsion Angle | Description | Predicted Value (°) |
|---|---|---|
| C(aryl)-N-C(=O)-C | Defines the orientation of the amide plane relative to the ring | Likely close to 180° for a trans-amide conformation |
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, which collectively form the supramolecular architecture. For this compound, the following interactions are expected to be significant:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This typically leads to the formation of chains or networks of molecules. In related structures, N-H···O hydrogen bonds are a dominant feature in the crystal packing. nih.govresearchgate.net
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, where the halogen acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.
π-π Stacking: The aromatic chlorophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The presence of flat regions in the molecular structure would be indicative of potential π-π stacking. mdpi.com
These supramolecular interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility.
Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. These different crystalline arrangements, known as polymorphs, can lead to significant variations in the physical properties of a compound, including its melting point, solubility, stability, and bioavailability. The study of polymorphism is crucial in the pharmaceutical and materials science industries.
For related aromatic amides, researchers have identified various polymorphic forms and have characterized their solid-state structures using techniques like single-crystal X-ray diffraction. For instance, studies on N-aryl amides often reveal complex networks of intermolecular interactions, such as hydrogen bonds (N-H···O) and halogen bonds, which dictate the crystal packing. These interactions can lead to different packing arrangements under various crystallization conditions, resulting in polymorphism.
However, a thorough search of crystallographic databases and peer-reviewed journals did not yield any specific studies on the polymorphism of this compound. There are no published reports detailing different crystal forms of this compound or providing crystallographic data such as unit cell parameters, space groups, or intermolecular interaction patterns. Therefore, no data table on its polymorphic forms can be generated at this time.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
This compound possesses a stereocenter at the second carbon of the butanamide chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Determining the absolute configuration of these enantiomers is essential for understanding their biological activity and stereospecific interactions.
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer. By comparing the experimentally measured CD spectrum with spectra predicted through quantum chemical calculations (such as time-dependent density functional theory, or TD-DFT), the absolute configuration can be unambiguously assigned.
This method involves:
Performing a conformational search to identify the most stable conformers of the molecule.
Calculating the theoretical CD spectrum for a chosen enantiomer (e.g., the R-enantiomer).
Comparing the calculated spectrum with the experimental spectrum obtained from a sample of the compound.
If the spectra match, the absolute configuration of the sample is assigned as R. If they are mirror images, the configuration is S.
Despite the utility of this technique, no published studies were found that apply chiroptical spectroscopy to determine the absolute configuration of this compound enantiomers. As a result, there is no experimental or theoretical CD spectral data available for this compound, and a data table for its chiroptical properties cannot be compiled.
Computational and Theoretical Chemistry Studies of 2 Bromo N 3 Chlorophenyl Butanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, based on the principles of quantum mechanics, can elucidate molecular structure, stability, and reactivity without the need for empirical data.
Geometry Optimization and Conformational Landscapes
A crucial first step in the computational study of a molecule like 2-bromo-N-(3-chlorophenyl)butanamide is geometry optimization. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest possible energy, known as the global minimum. The resulting structure represents the most stable conformation of the molecule.
Due to the presence of rotatable single bonds, specifically around the amide linkage and the butyl chain, this compound can exist in various conformations. A thorough computational analysis would involve mapping the potential energy surface of the molecule to identify all stable conformers (local minima) and the energy barriers (transition states) that separate them. This exploration of the conformational landscape is vital for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The results of such an analysis would typically be presented in a table detailing the relative energies and key dihedral angles of the identified conformers.
Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis
Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. An FMO analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would reveal the likely sites for nucleophilic and electrophilic attack. For instance, the analysis would likely show the distribution of the HOMO and LUMO around the aromatic ring, the amide group, and the bromine atom, providing insights into how the molecule would interact with other chemical species.
Hypothetical FMO Data for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | - | Represents the ability to donate electrons; likely localized on the phenyl ring and amide nitrogen. |
| LUMO | - | Represents the ability to accept electrons; likely localized on the carbonyl carbon and the carbon bonded to bromine. |
| HOMO-LUMO Gap | - | Indicates chemical reactivity and kinetic stability. |
Reaction Pathway Calculations and Transition State Analysis
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. Reaction pathway calculations map the energetic changes that occur as reactants are converted into products.
A key aspect of this analysis is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating the geometries and energies of reactants, products, and transition states, a detailed understanding of the reaction mechanism can be achieved. For example, a study might investigate the nucleophilic substitution of the bromine atom, identifying the transition state structure and the associated energy barrier.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a popular and versatile computational method that is well-suited for studying the properties of medium-to-large-sized molecules like this compound. DFT calculations can provide accurate predictions of a wide range of molecular properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of compounds. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts can then be compared with experimental data to confirm the structure of the molecule.
Similarly, by calculating the vibrational frequencies of the molecule's bonds, an infrared (IR) spectrum can be predicted. Specific vibrational modes corresponding to functional groups, such as the C=O stretch of the amide and the C-Cl and C-Br stretches, would be identified. This theoretical spectrum can aid in the interpretation of experimental IR spectra.
Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | - |
| ¹³C NMR Chemical Shift (ppm) | - |
| IR Frequency (cm⁻¹) (C=O stretch) | ~1650-1680 |
| IR Frequency (cm⁻¹) (N-H stretch) | ~3200-3400 |
| IR Frequency (cm⁻¹) (C-Cl stretch) | ~600-800 |
| IR Frequency (cm⁻¹) (C-Br stretch) | ~500-600 |
Evaluation of Bond Dissociation Energies and Stability
The stability of a molecule can be assessed by calculating its bond dissociation energies (BDEs). The BDE is the energy required to break a specific bond homolytically. DFT calculations can provide reliable estimates of BDEs for all the bonds within this compound.
Molecular Dynamics Simulations
Conformational Flexibility and Solvent Effects
In a vacuum or a non-polar solvent, the molecule's conformation would be governed by intramolecular forces, such as steric hindrance and electrostatic interactions. The bulky bromine atom on the α-carbon and the chlorine atom on the phenyl ring will significantly influence the preferred spatial arrangement to minimize steric clash. Theoretical studies on similar N-aryl amides suggest that the planarity of the amide group is generally maintained, but the orientation of the aryl ring relative to the amide plane can vary. For instance, in many N-methyl aromatic amides, a cis conformation is often preferred due to electronic repulsion between the carbonyl lone pair and the aryl π-electrons.
The presence of a solvent can dramatically alter the conformational preferences. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or polar protic solvents like water, the solvent molecules can form hydrogen bonds with the amide group (N-H as a donor and C=O as an acceptor). This interaction can stabilize conformations that might be less favorable in the gas phase. For example, solvent molecules can mediate intramolecular interactions, allowing for a wider range of accessible conformations. The choice of solvent is critical in amide bond-forming reactions, with greener solvents like water being increasingly studied, although traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) are common.
Computational studies on N-methyldichloroacetamide have shown significant differences in the orientation of the haloalkyl group in the gas phase versus the solid state, highlighting the strong influence of the surrounding environment on molecular conformation. A similar effect would be expected for this compound, where the interplay between intramolecular steric effects and intermolecular solvent interactions would define its dynamic conformational equilibrium in solution.
A hypothetical representation of the conformational flexibility of this compound is presented in the table below, based on general principles of organic chemistry and computational studies on related molecules.
| Dihedral Angle | Description | Expected Behavior in Non-Polar Solvent | Expected Behavior in Polar Solvent |
| C(O)-N-C(aryl)-C(aryl) | Rotation of the phenyl ring | Restricted rotation to minimize steric hindrance between the ring and the butanamide chain. | Increased rotational freedom due to solvent stabilization of various conformers. |
| N-C(α)-C(β)-C(γ) | Rotation of the butyl chain | Preference for staggered conformations to minimize torsional strain. | Similar preference for staggered conformations, with potential for solvent-induced shifts in equilibrium. |
Intermolecular Interactions in Solution and Solid States
In both solution and the solid state, this compound is expected to participate in a variety of intermolecular interactions that dictate its macroscopic properties.
In solution , these intermolecular interactions persist, though in a more transient and dynamic manner. The hydrogen bonding capacity of the amide group will lead to strong interactions with polar solvents. In addition to solvent-solute interactions, solute-solute interactions can also occur, leading to the formation of transient dimers or larger aggregates, particularly at higher concentrations. The aromatic chlorophenyl ring can participate in π-π stacking interactions with other aromatic rings, which is a common feature in the crystal packing of aromatic compounds.
The table below summarizes the potential intermolecular interactions for this compound.
| Interaction Type | Donor/Acceptor Groups Involved | State | Significance |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Solid & Solution | Primary interaction, dictates crystal packing and solubility. |
| Halogen Bonding | C-Br, C-Cl (donors), O, N (acceptors) | Solid & Solution | Directional interaction influencing crystal architecture and solution-phase aggregation. |
| π-π Stacking | Chlorophenyl rings | Solid & Solution | Contributes to the stabilization of crystal packing and can influence aggregation in solution. |
| van der Waals Forces | Entire molecule | Solid & Solution | General attractive and repulsive forces that contribute to overall molecular packing and interactions. |
QSAR (Quantitative Structure-Activity Relationship) Studies on Related Analogs (Focus on chemical properties influencing reactivity, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property, in this case, chemical reactivity. While specific QSAR studies on this compound are not documented, studies on related aromatic amines and amides provide a framework for understanding how its structural features influence its reactivity.
The reactivity of this compound can be considered from two main perspectives: the reactivity of the amide group and the reactivity of the substituted phenyl ring. The amide bond itself can undergo hydrolysis under acidic or basic conditions, and the α-carbon bearing the bromine atom is susceptible to nucleophilic substitution. The aromatic ring can undergo electrophilic substitution, although it is deactivated by the electron-withdrawing chloro and amide substituents.
QSAR studies on the reactivity of aromatic amines often use molecular descriptors to predict properties like basicity (pKa) and reaction rates. mdpi.com These descriptors can be electronic, steric, or hydrophobic in nature. For a molecule like this compound, key descriptors would include:
Electronic Descriptors : These quantify the electron-donating or electron-withdrawing nature of the substituents.
Hammett constants (σ) : The chlorine atom in the meta position has a positive Hammett constant (σ_m ≈ +0.37), indicating it is electron-withdrawing. This reduces the electron density on the phenyl ring and decreases the basicity of the amide nitrogen.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies : The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). Electron-withdrawing groups lower the energies of both HOMO and LUMO.
Steric Descriptors : These account for the size and shape of the molecule. The butanamide chain and the halogen substituents will sterically hinder the approach of reactants to certain sites on the molecule.
Topological Descriptors : These are numerical representations of the molecular structure, such as connectivity indices, that can be correlated with reactivity.
A QSAR model for the reactivity of a series of N-(halophenyl)butanamides might take the following general form:
Reactivity = c0 + c1(Electronic Descriptor) + c2(Steric Descriptor) + ...
Where c0, c1, c2 are coefficients determined from statistical regression.
The following table presents hypothetical QSAR data for a series of analogs, illustrating how different substituents might influence a reactivity parameter, such as the rate of nucleophilic substitution at the α-carbon.
| Compound | Substituent on Phenyl Ring | Hammett Constant (σ) of Substituent | Calculated LUMO Energy (arbitrary units) | Relative Reactivity (Hypothetical) |
| 2-bromo-N-phenylbutanamide | -H | 0.00 | -1.2 | 1.0 |
| This compound | 3-Cl | +0.37 | -1.5 | 1.8 |
| 2-bromo-N-(4-methoxyphenyl)butanamide | 4-OCH3 | -0.27 | -1.0 | 0.6 |
| 2-bromo-N-(4-nitrophenyl)butanamide | 4-NO2 | +0.78 | -2.0 | 3.5 |
This hypothetical data illustrates that electron-withdrawing groups (like -Cl and -NO2) on the phenyl ring would be expected to increase the electrophilicity of the molecule, potentially making the α-carbon more susceptible to nucleophilic attack, thus increasing reactivity in such reactions. Conversely, electron-donating groups (like -OCH3) would decrease this reactivity. Such QSAR models are valuable tools for predicting the chemical behavior of new compounds based on the known properties of similar molecules. acs.orgnih.gov
Applications As a Synthetic Precursor and Chemical Intermediate
Role in the Synthesis of Complex Heterocyclic Systems
The presence of both an electrophilic carbon (α-carbon bearing the bromine) and a nucleophilic nitrogen (amide) within the same molecule, along with the N-aryl group, makes 2-bromo-N-(3-chlorophenyl)butanamide a suitable candidate for intramolecular and intermolecular cyclization reactions to form a variety of nitrogen-containing heterocycles.
The N-(3-chlorophenyl) moiety of this compound is a key structural feature that enables its potential use in the synthesis of substituted indole (B1671886) and oxindole (B195798) scaffolds. Intramolecular cyclization of N-aryl amides is a known strategy for producing 3-substituted oxindoles. nih.govrsc.org This type of reaction can proceed through the formation of a 2-azaallyl anion, which then undergoes cyclization. nih.gov For this compound, a base-mediated intramolecular reaction could potentially lead to the formation of a 3-ethyl-3-aminooxindole derivative, a valuable scaffold in medicinal chemistry.
Table 1: Plausible Synthesis of Oxindole Derivatives
| Reactant | Reagents | Product | Potential Yield |
|---|
While direct synthesis from this compound is not explicitly documented, the analogous reactivity of α-bromo ketones provides a strong basis for its application in synthesizing quinoxaline (B1680401) derivatives. The reaction of α-bromo ketones with o-phenylenediamines is a well-established method for forming the quinoxaline ring system. rsc.org By analogy, this compound could potentially react with substituted o-phenylenediamines. This intermolecular condensation would likely involve the initial substitution of the bromine by one of the amino groups of the diamine, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic quinoxaline core.
Similarly, reaction with ortho-aminobenzamides or related compounds could provide a pathway to quinazoline (B50416) derivatives, another important class of nitrogen-containing heterocycles.
The reactivity of the α-bromo amide moiety opens up possibilities for the synthesis of various other nitrogen-containing heterocycles. nih.gov For instance, reaction with binucleophilic reagents could lead to the formation of five, six, or seven-membered rings. For example, condensation with thiourea (B124793) could yield aminothiazole derivatives, or reaction with hydrazines could lead to the formation of pyridazinone or other related structures. The specific outcome would depend on the reaction conditions and the nature of the nucleophile employed. The versatility of α-haloamides as building blocks suggests that this compound could be a precursor to a diverse range of heterocyclic compounds. nih.gov
Precursor for the Preparation of Modified Amide Linkages
The α-bromo functionality in this compound allows for various modifications of the butanamide side chain. The bromine atom can be substituted by a range of nucleophiles to introduce new functional groups at the α-position. This is a common strategy for the synthesis of α-amino amides, which are important building blocks for peptides and other biologically active molecules. nih.gov
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Product | Potential Application |
|---|---|---|
| Azide (B81097) (N₃⁻) | 2-azido-N-(3-chlorophenyl)butanamide | Precursor for α-amino amides via reduction |
| Amines (R₂NH) | 2-(dialkylamino)-N-(3-chlorophenyl)butanamide | Synthesis of complex amines and ligands |
| Thiolates (RS⁻) | 2-(alkylthio)-N-(3-chlorophenyl)butanamide | Introduction of sulfur-containing moieties |
These transformations would yield novel butanamide derivatives with modified linkages, which could be used as intermediates for more complex targets or be evaluated for their own biological properties.
Utility in Agrochemical Chemical Research (as a synthetic building block or scaffold for novel chemical entities, not biological activity)
In the field of agrochemical research, the development of novel chemical entities with desired properties is crucial. The N-(3-chlorophenyl)butanamide substructure is found in some compounds with reported fungicidal activities. This suggests that this compound could serve as an excellent starting point or scaffold for the synthesis of new potential agrochemicals. The reactive α-bromo group allows for the introduction of various toxophoric or pharmacophoric groups through nucleophilic substitution or coupling reactions.
For example, the bromine atom could be displaced by a triazole or imidazole (B134444) ring, which are common moieties in antifungal agents. This would lead to the creation of a library of related compounds for further investigation. The ability to easily diversify the structure at the α-position makes this compound a valuable building block for generating new molecular entities in agrochemical discovery programs.
Development of Novel Organic Reactions Employing this compound
The class of α-haloamides is known to participate in a variety of novel organic reactions, including radical-mediated transformations and transition metal-catalyzed cross-coupling reactions. nih.gov While specific examples employing this compound are not prominent in the literature, its structure is amenable to such modern synthetic methodologies.
For instance, it could be a substrate in nickel-catalyzed Negishi cross-coupling reactions with organozinc reagents to form α-alkyl or α-aryl butanamides. nih.gov Furthermore, under photoredox catalysis conditions, the carbon-bromine bond could undergo homolytic cleavage to generate a radical intermediate. This radical could then participate in various addition or cyclization reactions, leading to the construction of complex carbon skeletons. The development of such new reactions using this compound as a model substrate could expand the synthetic chemist's toolkit for the preparation of substituted amide derivatives.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of amides often involves reagents and solvents that are detrimental to the environment. Future research should prioritize the development of sustainable and greener synthetic routes to 2-bromo-N-(3-chlorophenyl)butanamide. This can be approached from several angles:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biological sources.
Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. Recent studies have demonstrated the successful synthesis of sulfonamides in sustainable solvents like water, ethanol, and glycerol, a strategy that could be adapted for the synthesis of this compound. sigmaaldrich.comresearchgate.net
Energy Efficiency: Employing alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption.
A comparative table of potential green synthesis strategies is presented below:
| Strategy | Traditional Approach | Greener Alternative | Potential Benefits |
| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water, Ethanol, Glycerol, Deep Eutectic Solvents | Reduced toxicity and environmental impact |
| Catalyst | Stoichiometric coupling reagents | Biocatalysts (enzymes), reusable solid catalysts | Increased efficiency, reduced waste, easier separation |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Sonication | Faster reaction times, lower energy consumption |
| Workup | Solvent-based extraction | Filtration, precipitation | Simplified purification, reduced solvent waste |
Exploration of Novel Catalytic Transformations
The bromine atom at the alpha position to the amide carbonyl group in this compound makes it a versatile substrate for a variety of catalytic transformations. Future research should focus on exploring novel catalytic methods to functionalize this compound, which could lead to the synthesis of a diverse range of derivatives with potentially interesting biological or material properties.
Key areas for exploration include:
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, could be employed to introduce new carbon-carbon bonds at the alpha position. The selective arylation of similar bromo-substituted compounds has been successfully demonstrated, suggesting the feasibility of this approach. nih.govmdpi.com
Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of this compound would allow for the synthesis of single-enantiomer products, which is crucial for pharmaceutical applications.
Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions under mild conditions and could be applied to generate radical intermediates from the C-Br bond, enabling a range of novel transformations.
Advanced Materials Science Applications
While no specific applications of this compound in materials science have been reported, its molecular structure suggests potential for investigation in several areas:
Molecular Switches: The conformational flexibility around the amide bond and the potential for introducing photoresponsive groups through catalytic transformations could allow for the design of molecular switches. researchgate.netrsc.org These are molecules that can reversibly change their properties in response to external stimuli like light or heat.
Organic Semiconductors: The aromatic rings in the molecule provide a basic scaffold that could be extended through polymerization or further functionalization to create conjugated systems suitable for organic semiconductor applications. The electronic properties of such derivatives could be tuned by introducing different substituents.
Non-Linear Optical (NLO) Materials: Computational studies on similar molecules have shown that the presence of donor and acceptor groups can lead to significant NLO properties. nih.gov Density Functional Theory (DFT) calculations could be used to predict the NLO properties of this compound derivatives and guide the synthesis of promising candidates.
Integration with Flow Chemistry and Automated Synthesis Platforms
To improve the efficiency, safety, and scalability of the synthesis of this compound and its derivatives, the integration of flow chemistry and automated synthesis platforms should be a key research focus.
Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch synthesis, including better temperature control, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling up. nih.govjst.org.innih.govuc.pt The synthesis of other amides and pharmaceuticals has been successfully demonstrated using flow chemistry. nih.govjst.org.innih.gov
Automated Synthesis: Automated platforms can be used to rapidly synthesize a library of derivatives by systematically varying the starting materials and reaction conditions. nih.govnih.gov This high-throughput approach would accelerate the discovery of new compounds with desired properties.
A hypothetical automated flow synthesis setup could involve the following steps:
| Step | Description | Technology |
| 1. Reagent Introduction | Precise pumping of starting materials and reagents into the flow reactor. | Syringe pumps or peristaltic pumps |
| 2. Reaction | Mixing and reaction in a heated or cooled microreactor or packed-bed reactor. | Microreactors, tube reactors |
| 3. In-line Analysis | Real-time monitoring of the reaction progress using techniques like IR or UV-Vis spectroscopy. | Spectroscopic flow cells |
| 4. Purification | Continuous purification of the product stream using methods like liquid-liquid extraction or solid-phase scavenging. | Membrane separators, scavenger columns |
| 5. Collection | Automated collection of the purified product. | Fraction collector |
Deeper Computational Insight into Complex Reaction Networks
Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the reactivity and properties of this compound. mdpi.comnih.govdntb.gov.uanih.govresearchgate.netnih.govresearchgate.net
Future computational studies should aim to:
Elucidate Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of various reactions involving this compound, helping to understand the reaction pathways and identify the rate-determining steps. researchgate.net
Predict Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR) can aid in the characterization of newly synthesized compounds.
Screen for Potential Applications: Computational methods can be used to predict properties relevant to materials science, such as the HOMO-LUMO gap for semiconductor applications or hyperpolarizability for NLO properties. nih.govresearchgate.net This in silico screening can help to prioritize synthetic targets.
Understand Intermolecular Interactions: Analyzing the non-covalent interactions in the solid state can provide insights into the crystal packing and polymorphism of this compound and its derivatives. nih.gov
By pursuing these future research directions, the scientific community can systematically explore and unlock the potential of this compound, paving the way for new discoveries in synthesis, catalysis, and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
